(R)-2-Amino-4-cyclohexylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

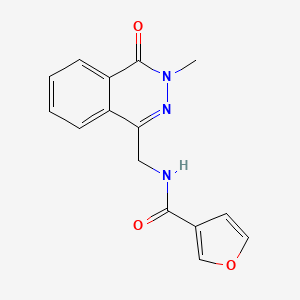

(R)-2-Amino-4-cyclohexylbutanoic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the FDA in 1993 and has since become a widely prescribed drug. However, gabapentin's mechanism of action and physiological effects are still not fully understood. In

Wissenschaftliche Forschungsanwendungen

Biocatalysis and Synthesis

(R)-2-Amino-4-cyclohexylbutanoic acid, a derivative of amino acids, plays a crucial role as a chiral building block in various synthesis processes. One notable application involves its stereoselective synthesis using a systems biocatalysis approach. This process entails a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a subsequent stereoselective transamination. The synthesis utilizes a class II pyruvate aldolase from E. coli and an S- or R-selective transaminase, enabling the conversion of formaldehyde and alanine into (S)- or (R)-2-amino-4-hydroxybutanoic acid with high yields and tolerance to formaldehyde concentrations up to 1.4 M (Hernández et al., 2017).

Neurotransmitter Analogs Synthesis

The compound is also significant in synthesizing various neurotransmitter analogs. For example, it serves as a precursor in the synthesis of E-4-Amino-2-methylbut-2-enoic acid and its analogs, which are structurally similar to the inhibitory neurotransmitter GABA (γ-aminobutyric acid). The synthesis process and the determination of the absolute configuration of these analogs indicate the compound's versatility and importance in medicinal chemistry (Duke et al., 2004).

Pharmaceutical Synthesis

In the realm of pharmaceuticals, the compound is pivotal in synthesizing bioactive compounds with pharmacological significance. Notably, compounds like 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), which are used as nootropic agents and myorelaxants, respectively, are synthesized using β-substituted γ-aminobutyric acid derivatives, highlighting the compound's critical role in drug development (Vasil'eva et al., 2016).

Enzymatic Synthesis

Furthermore, (R)-2-Amino-4-cyclohexylbutanoic acid's derivatives find applications in enzymatic synthesis processes. For instance, it is involved in the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles, leading to the production of homochiral 4-cyanobutanoic acids. This process demonstrates the compound's utility in synthesizing optically active amino acids and their derivatives, which are essential in various pharmaceutical applications (Wang et al., 2002).

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKOHWUQAULOV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002895 |

Source

|

| Record name | 2-Amino-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-cyclohexylbutanoic acid | |

CAS RN |

82795-51-5 |

Source

|

| Record name | 2-Amino-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587395.png)

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)